molecular formula C9H16N4 B12853971 N5-(2-Dimethylamino-ethyl)-pyridine-2,5-diamine

N5-(2-Dimethylamino-ethyl)-pyridine-2,5-diamine

Cat. No.: B12853971
M. Wt: 180.25 g/mol
InChI Key: NUSCRZHHJAHHBN-UHFFFAOYSA-N
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Description

N5-(2-Dimethylamino-ethyl)-pyridine-2,5-diamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a dimethylaminoethyl group and two amino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-Dimethylamino-ethyl)-pyridine-2,5-diamine typically involves the reaction of pyridine derivatives with dimethylaminoethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N5-(2-Dimethylamino-ethyl)-pyridine-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, N-oxides, and reduced amine compounds

Scientific Research Applications

N5-(2-Dimethylamino-ethyl)-pyridine-2,5-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N5-(2-Dimethylamino-ethyl)-pyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A compound with similar structural features used in polymer chemistry.

    N,N-Dimethylaminoethyl acrylate: Another related compound with applications in the synthesis of copolymers.

Uniqueness

N5-(2-Dimethylamino-ethyl)-pyridine-2,5-diamine stands out due to its dual amino groups on the pyridine ring, which provide unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

5-N-[2-(dimethylamino)ethyl]pyridine-2,5-diamine

InChI

InChI=1S/C9H16N4/c1-13(2)6-5-11-8-3-4-9(10)12-7-8/h3-4,7,11H,5-6H2,1-2H3,(H2,10,12)

InChI Key

NUSCRZHHJAHHBN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CN=C(C=C1)N

Origin of Product

United States

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